Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound features a tert-butyl ester group, an azetidine ring, and an oxazole ring with an ethynyl substituent, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe azetidine ring is then formed, and finally, the tert-butyl ester group is added .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the oxazole ring can yield amines or alcohols .
Scientific Research Applications
Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: Similar structure but lacks the ethynyl and oxazole groups.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring.
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Features a bicyclic structure with different functional groups.
Uniqueness
Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring, an oxazole ring with an ethynyl substituent, and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-5-10-11(17-8-14-10)9-6-15(7-9)12(16)18-13(2,3)4/h1,8-9H,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUIHRCQANQIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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